

5-Amino-3-(trifluoromethyl)picolinonitrile CAS number 573762-62-6

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Compound of Interest

Compound Name: 5-Amino-3-(trifluoromethyl)picolinonitrile

Cat. No.: B1282822

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An In-Depth Technical Guide to **5-Amino-3-(trifluoromethyl)picolinonitrile** (CAS: 573762-62-6)

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile, with CAS number 573762-62-6, is a substituted pyridine derivative that serves as a critical intermediate in various fields of chemical synthesis. [1][2] Its structure incorporates an amino group, a nitrile group, and an electron-withdrawing trifluoromethyl group on a pyridine ring. [1][3] This unique combination of functional groups imparts distinct electronic and chemical properties, making it a valuable building block, particularly in the development of pharmaceuticals and advanced materials. [1][4] Notably, it is a key intermediate in the synthesis of Apalutamide, a second-generation nonsteroidal androgen receptor inhibitor used in the treatment of prostate cancer. [5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of **5-Amino-3-(trifluoromethyl)picolinonitrile** are summarized below. The trifluoromethyl group significantly influences these properties by increasing lipophilicity and metabolic stability. [1][3][4]

Property	Value	Reference(s)
CAS Number	573762-62-6	[2][6][7]
Molecular Formula	C ₇ H ₄ F ₃ N ₃	[1][2][4][8]
Molecular Weight	187.12 g/mol	[2][4][7][8]
Appearance	White to off-white or brown solid	[4][7]
Boiling Point	362.2 ± 42.0 °C (Predicted)	[9][10]
Density	1.5 ± 0.1 g/cm ³ (Predicted)	[9][10]
Solubility	Soluble in organic solvents (e.g., acetone, ethanol, DMSO); Insoluble in water	[1]
Storage Temperature	Room Temperature, under inert atmosphere	[7][9]
InChI Key	WLMSCOVORZUSNW-UHFFFAOYSA-N	[7]

Synthesis and Experimental Protocols

The synthesis of **5-Amino-3-(trifluoromethyl)picolinonitrile** typically involves the reduction of a nitro-group precursor.[2][8] The most commonly cited method is the reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine using iron powder in an acidic medium.

Experimental Protocol: Synthesis from 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the reduction of the nitro-group precursor to yield the target amine.

Materials:

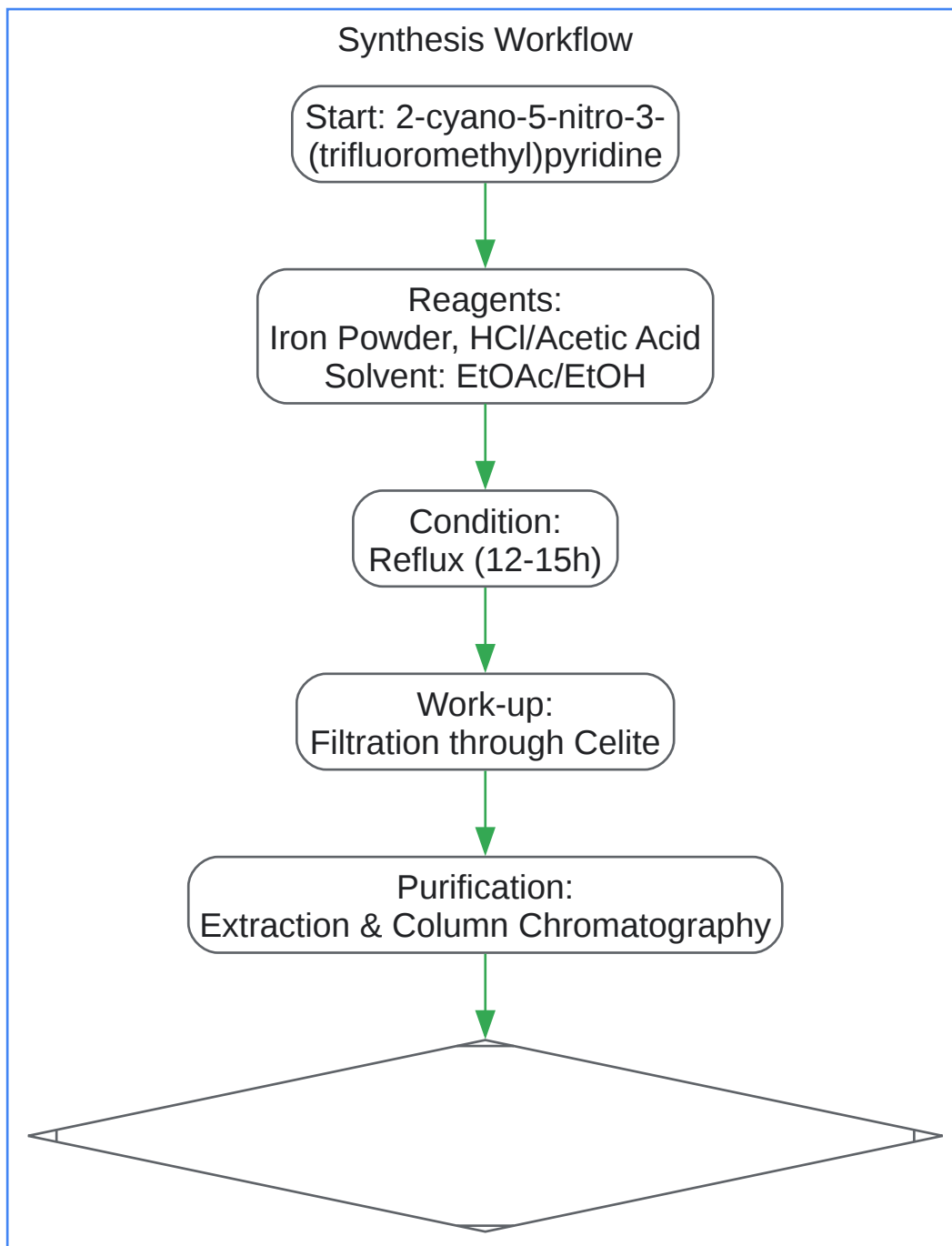
- 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (Starting material)
- Iron powder

- Ethyl acetate (EtOAc)
- Ethanol (EtOH)
- Acetic acid or Hydrochloric acid (HCl)
- Saturated aqueous Sodium Carbonate (Na_2CO_3) solution
- Saturated brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Diatomaceous earth (e.g., Celite)

Procedure:

- **Reaction Setup:** To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (1 equivalent) in a mixture of ethyl acetate and ethanol (1:1), add iron powder (5 equivalents).[8]
- **Acidification:** Add a catalytic amount of acid (e.g., 1 mL of HCl or acetic acid) to the suspension.[2][8]
- **Reaction:** Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-15 hours.[2][8]
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the solid iron particles.[2][8]
- **Extraction:** Concentrate the filtrate under reduced pressure. To the crude residue, add ethyl acetate and a saturated aqueous solution of Na_2CO_3 to neutralize the acid. Separate the organic layer. Wash the aqueous phase with ethyl acetate.[8]
- **Purification:** Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.[8]
- **Final Purification:** The final product, **5-Amino-3-(trifluoromethyl)picolinonitrile**, can be further purified by column chromatography using a mixture of ethyl acetate and pentane (1:1)

as the eluent.[2] This process typically yields the desired product as a brown solid with a high yield (91-95%).[2][8]



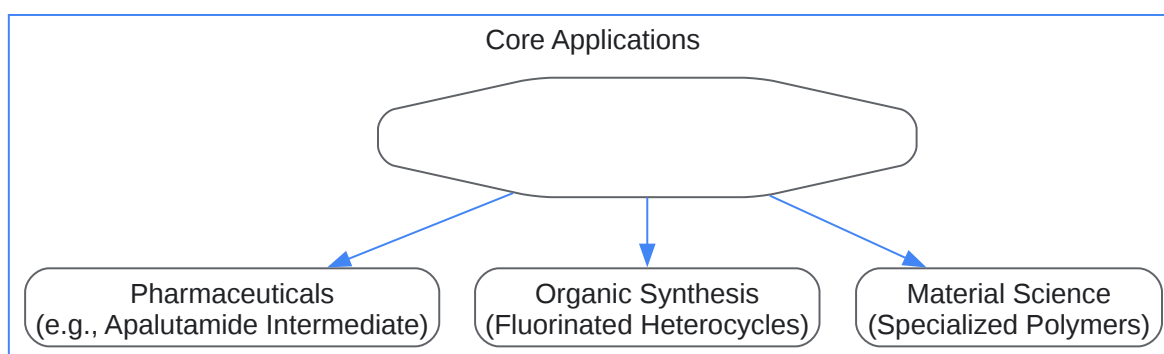
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Caption: General workflow for the synthesis of **5-Amino-3-(trifluoromethyl)picolinonitrile**.

Applications

This compound is a versatile intermediate with applications spanning several key areas of chemical science.

- **Pharmaceuticals:** It is a crucial building block in medicinal chemistry.^{[1][4]} Its most prominent role is as a key intermediate for Apalutamide, a drug that targets the androgen receptor for the treatment of non-metastatic castration-resistant prostate cancer.^[5] The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, which are desirable properties in drug design.^{[1][3]}
- **Organic Synthesis:** It serves as a precursor for a variety of fluorinated heterocyclic compounds.^[1] The amino and nitrile functional groups allow for a range of chemical transformations, including nucleophilic substitutions and reductions, making it a valuable tool for synthetic chemists.^{[1][11]}
- **Material Science:** The trifluoromethyl group can impart unique properties to polymers and other materials.^[1] Therefore, **5-Amino-3-(trifluoromethyl)picolinonitrile** has potential applications in the development of specialized fluorinated materials.^[1]



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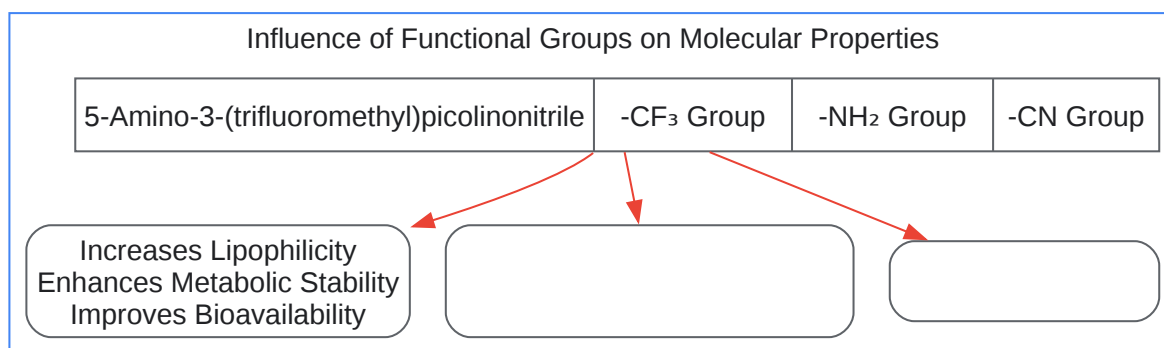
Caption: Key application areas of **5-Amino-3-(trifluoromethyl)picolinonitrile**.

Biological Activity and Mechanism of Action

While **5-Amino-3-(trifluoromethyl)picolinonitrile** is primarily an intermediate, its structural motifs are known to be important for biological activity. Its potential pharmacological properties make it an interesting subject in medicinal chemistry.[3]

- **Trifluoromethyl Group (-CF₃):** This is a key bioisostere used in drug design. It is strongly electron-withdrawing, which increases the lipophilicity (fat-solubility) of the molecule.[1][4] This can improve membrane permeability and bioavailability. Furthermore, the C-F bond is very strong, making the group resistant to oxidative metabolism, thus enhancing the metabolic stability of the parent drug.[3][4]
- **Amino Group (-NH₂):** This group acts as a hydrogen bond donor and can be a key interaction point with biological targets like enzymes or receptors.[4] It also serves as a reactive handle for forming amide bonds to build larger, more complex molecules.[1]
- **Nitrile Group (-CN):** The nitrile group is a polar functional group that can participate in dipole-dipole interactions and hydrogen bonding.[3] It offers further versatility in synthetic modifications.[1]

As an intermediate for Apalutamide, its structure contributes to the final drug's ability to bind to the androgen receptor, preventing receptor translocation to the nucleus and thereby inhibiting the growth of prostate cancer cells.[5]



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Caption: How functional groups affect the properties of the molecule.

Safety and Handling

This compound is classified as toxic and requires careful handling by trained personnel in a well-ventilated area or chemical fume hood.[6][12]

GHS Hazard Information

Category	Code	Description	Reference(s)
Pictogram(s)	GHS06, GHS07	Skull and Crossbones, Exclamation Mark	[6] [7] [12]
Signal Word	Danger / Warning	[7] [12] [13]	
Hazard Statements	H301/H302	Toxic / Harmful if swallowed	[6] [7] [12] [13]
H311	Toxic in contact with skin	[6]	
H331	Toxic if inhaled	[6]	
H315	Causes skin irritation	[7]	
H319	Causes serious eye irritation	[7]	
H335	May cause respiratory irritation	[7]	
H412	Harmful to aquatic life with long lasting effects	[13]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapours/spray	[6]
P264	Wash hands thoroughly after handling	[6] [12]	
P270	Do not eat, drink or smoke when using this product	[6] [12]	
P280	Wear protective gloves/protective clothing/eye	[6]	

	protection/face protection	
P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER/doctor	[6]
P405	Store locked up	[12]

Handling and Storage:

- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, face protection, and appropriate gloves.[6]
- Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6]
- Storage: Keep the container tightly closed in a cool, dry place away from heat, sunlight, strong oxidizing agents, and moisture.[6][9]
- Spills: In case of a spill, avoid dust formation. Evacuate personnel and ensure adequate ventilation. Spill response should only be performed by qualified personnel wearing appropriate PPE.[6]

As the toxicological and ecological properties have not been fully determined, the compound should be handled with caution, adhering to good industrial hygiene and safety practices.[6]

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